molecular formula C7H10N2O B1601182 5-Methoxybenzene-1,3-diamine CAS No. 100-96-9

5-Methoxybenzene-1,3-diamine

Cat. No. B1601182
CAS RN: 100-96-9
M. Wt: 138.17 g/mol
InChI Key: FLDIDKTWHOYFMG-UHFFFAOYSA-N
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Description

5-Methoxybenzene-1,3-diamine, also known as 5-MDA, is an organic compound belonging to the class of aromatic diamines. It is a colorless, water-soluble liquid with a sweet, pungent odor. 5-MDA is widely used as a reagent in organic synthesis, as a dye intermediate, and as a catalyst in the manufacture of pharmaceuticals and fine chemicals. It has also been used in the synthesis of novel materials, such as polymers and nanocomposites.

Scientific Research Applications

Photocatalytic Degradation

One application of 5-methoxybenzene-1,3-diamine derivatives is in the field of photocatalytic degradation. Research indicates that such compounds can be degraded effectively in aqueous suspensions using titanium dioxide (TiO2). This process is influenced by factors like the initial concentration of the compound, pH, irradiation time, and temperature. The degradation follows zero-order kinetics and has applications in environmental remediation, particularly in water purification and treatment (Ökte, Resat, & Inel, 2001).

Fluorescent Nucleosides Synthesis

Another application is in the synthesis of fluorescent nucleosides. Compounds derived from 5-methoxybenzene-1,3-diamine have been used to create fluorescent nucleosides with high fluorescence quantum yield. These are valuable in biochemical and medical research for detecting specific nucleosides in complex mixtures (Guo et al., 2013).

Ion Sensing and Detection

Additionally, derivatives of 5-methoxybenzene-1,3-diamine are useful in the development of sensors, particularly for ion detection. For example, a study describes the use of a diamine compound as an ionophore in a PVC membrane electrode for the potentiometric determination of beryllium ions. This application is significant in environmental monitoring and industrial quality control (Soleymanpour, Rad, & Niknam, 2006).

Atmospheric Chemistry Research

In atmospheric chemistry, studies on methoxybenzene derivatives have provided insights into the reaction mechanisms and rate constants for the ozonolysis of these compounds. This research is essential for understanding the role of such organic compounds in air pollution and their environmental impact (Sun et al., 2016).

Polymer Synthesis

The derivatives of 5-methoxybenzene-1,3-diamine are also integral in synthesizing various polymers. They are used in creating polyimides with different properties, suitable for high-performance materials in engineering and electronics. The synthesis process and resulting properties of these polymers have significant implications in materials science (Hsiao, Yang, & Fan, 1994).

properties

IUPAC Name

5-methoxybenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDIDKTWHOYFMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90512526
Record name 5-Methoxybenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxybenzene-1,3-diamine

CAS RN

100-96-9
Record name 5-Methoxybenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3.5-Dinitroanisole (20 gm.) is suspended in methanol (250 ml.) and 5% palladium on charcoal (2.0 gm.) added. Reduction is carried out in a Parr apparatus for one hour. The solution is filtered with suction and the catalyst washed with a few cc of methanol. Removal of the methanol gives a clear brown glass which crystallized on standing. Extraction with boiling benzene (250 ml.) and treatment with Darco® gives white needles (8.7 gm., m.p. 79-80°, 63% yield).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Three
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
N Kapuriya, K Kapuriya, X Zhang, TC Chou… - Bioorganic & medicinal …, 2008 - Elsevier
To improve the chemical stability and therapeutic efficacy of N-mustard, a series of phenyl N-mustard linked to DNA-affinic 9-anilinoacridines and acridine via a urea linker were …
Number of citations: 70 www.sciencedirect.com
TL Su, YW Lin, TC Chou, X Zhang… - Journal of medicinal …, 2006 - ACS Publications
A series of 9-anilinoacridine and acridine derivatives bearing an alkylating N-mustard residue at C4 of the acridine chromophore were synthesized. The N-mustard pharmacophore was …
Number of citations: 65 pubs.acs.org
VA Bacherikov, JY Chang, YW Lin, CH Chen… - Bioorganic & medicinal …, 2005 - Elsevier
A series of 5-(9-acridinylamino)anisidines were synthesized by condensing methoxy-substituted 1,3-phenylenediamines (10 and 11) with 9-chloroacridine derivatives to form 5-(9-…
Number of citations: 47 www.sciencedirect.com

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